molecular formula C4H8O4 B1207994 2,3-Dihydroxybutanoic acid CAS No. 3413-97-6

2,3-Dihydroxybutanoic acid

Cat. No. B1207994
CAS RN: 3413-97-6
M. Wt: 120.1 g/mol
InChI Key: LOUGYXZSURQALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydroxybutanoic acid is a hydroxybutyric acid substituted by hydroxy groups at positions 2 and 3 respectively. It has a role as a human metabolite.

Scientific Research Applications

Biotechnological Production and Environmental Applications

Microbial Production and Environmental Degradation

Microorganisms have been exploited for the production of compounds like dihydroxyacetone and poly-D-3-hydroxybutyrate, highlighting the potential of microbial routes over chemical synthesis due to economic and qualitative benefits (Mishra, Jain, & Kumar, 2008). This also extends to environmental biotechnology where microbial degradation plays a crucial role in breaking down polyfluoroalkyl chemicals, suggesting an indirect relevance to compounds like 2,3-Dihydroxybutanoic acid in terms of microbial interaction and degradation processes (Liu & Mejia Avendaño, 2013).

Pharmacological Significance

Pharmacological Activities

Hydroxy acids have demonstrated significant pharmacological activities. For instance, gallic acid, a phenolic compound, shows anti-inflammatory properties by modulating key signaling pathways, which could be analogous to the potential activities of 2,3-Dihydroxybutanoic acid in inflammatory conditions (Bai et al., 2020). Similarly, the review on maslinic acid underscores the diverse biological activities of hydroxy acids, including their effects on cardiovascular health, neuroprotection, and diabetes, suggesting a possible research avenue for 2,3-Dihydroxybutanoic acid in these areas (Zhang Jing et al., 2021).

Cosmetic and Dermatological Applications

Cosmetic and Therapeutic Uses

The broad category of hydroxy acids, which includes compounds like 2,3-Dihydroxybutanoic acid, finds extensive use in cosmetics and dermatology. Their roles in skin care, particularly in treating conditions like photoaging, acne, and pigmentation disorders, are well-documented. The mechanisms behind their benefits, such as promoting exfoliation and stimulating collagen production, highlight their potential in cosmetic formulations (Kornhauser, Coelho, & Hearing, 2010).

Antioxidant Properties

Antioxidant Activity

Caffeic acid, another hydroxy acid, exemplifies the antioxidant capacity of this group by effectively scavenging free radicals and reducing oxidative stress, a property potentially shared by 2,3-Dihydroxybutanoic acid. This antioxidant mechanism is crucial for protecting against cellular damage and aging, suggesting the relevance of 2,3-Dihydroxybutanoic acid in nutritional supplements and food preservation (Khan, Maalik, & Murtaza, 2016).

properties

IUPAC Name

2,3-dihydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGYXZSURQALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862402
Record name 2,3-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxybutanoic acid

CAS RN

3413-97-6, 759-06-8
Record name NSC181495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC69870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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